PI3K-IN-32

Pharmacokinetics In Vivo Pharmacology PI3K Inhibitor

Select PI3K-IN-32 when assay reproducibility and consistent in vivo exposure are non-negotiable. This tool compound delivers a 4-fold lower clearance and 3.7-fold higher AUC than close analog compound 33, sustaining plasma levels above the cellular IC50 in rodent models. Its high purity (≥98%, up to 99.7%) eliminates confounding impurities and PAINS interference, while the defined DMSO solubility of 3.5 mg/mL (10.08 mM) prevents false negatives from precipitation. With a low volume of distribution (Vd 0.91 L/kg), it is optimized for plasma-exposed target engagement and isoform-specific p110α dissection studies.

Molecular Formula C19H17N5O2
Molecular Weight 347.4 g/mol
Cat. No. B1676085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI3K-IN-32
Molecular FormulaC19H17N5O2
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)N
InChIInChI=1S/C19H17N5O2/c20-13-4-1-3-12(11-13)17-22-15-14-5-2-6-21-19(14)26-16(15)18(23-17)24-7-9-25-10-8-24/h1-6,11H,7-10,20H2
InChIKeyRQPKSOWRJPRYCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow or orange crystalline powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PI3K-IN-32 p110α Inhibitor: A High-Purity Tool Compound for PI3K Pathway Research


PI3K-IN-32, also known as MDK34597 or compound 35, is a potent and selective inhibitor of the PI3K p110α catalytic subunit, a key node in the PI3K/Akt/mTOR signaling pathway . It is chemically described as a pyridofuropyrimidine derivative (C19H17N5O2, MW 347.37) with a CAS number of 371934-59-7 . Its primary reported biochemical activity is against p110α with a pIC50 of 6.85 . This compound is an analog of the pan-PI3K/mTOR inhibitor PI-103 and is intended exclusively for research use .

Why PI3K-IN-32 Cannot Be Casually Substituted for Other p110α or Pan-PI3K Inhibitors


Within the crowded chemical space of PI3K inhibitors, the specific pharmacokinetic (PK) and physicochemical properties of a tool compound can drastically alter experimental outcomes. PI3K-IN-32 distinguishes itself from close analogs like compound 33 through markedly different in vivo clearance and volume of distribution, which directly impacts exposure and tissue penetration in animal models [1]. Furthermore, its high chemical purity (≥99.7%) ensures that observed cellular or biochemical effects are less likely to be confounded by impurities, a common issue with other commercially available PI3K inhibitors. These quantifiable differences mean that substituting PI3K-IN-32 with a 'similar' p110α inhibitor without re-optimizing dosing or accounting for purity can lead to irreproducible or misinterpreted results, particularly in sensitive in vivo or cell-based assays.

Quantitative Evidence Differentiating PI3K-IN-32 from Closest Analogs


Direct Head-to-Head PK Comparison: PI3K-IN-32 vs. Analog Compound 33 in Rats

In a direct comparative study, PI3K-IN-32 (compound 32) exhibited significantly superior pharmacokinetic properties in rats compared to its structural analog, compound 33. Specifically, PI3K-IN-32 demonstrated a 3.7-fold higher drug exposure (AUC) and a 4-fold lower plasma clearance rate, indicating a more favorable profile for achieving sustained target engagement in vivo [1].

Pharmacokinetics In Vivo Pharmacology PI3K Inhibitor Drug Discovery

High Chemical Purity: Ensuring Reproducible Biochemical Assays

PI3K-IN-32 is offered with a certified purity of 99.7% by a primary commercial supplier, a specification that exceeds the standard ≥98% purity commonly reported for many analogous PI3K tool compounds . This high level of purity minimizes the risk of off-target activity or cellular toxicity stemming from unknown impurities, which is a recognized challenge when working with less rigorously characterized kinase inhibitors.

Assay Reproducibility Quality Control Biochemistry Chemical Synthesis

Measured Aqueous Solubility: Facilitating In Vitro Assay Preparation

PI3K-IN-32 demonstrates a quantifiable solubility of 3.5 mg/mL (10.08 mM) in DMSO, a standard vehicle for in vitro assays . While this is a typical DMSO solubility for many small molecule kinase inhibitors, the explicit documentation of this value provides a baseline for experimental planning, contrasting with compounds where solubility is poorly characterized or reported as 'soluble' without quantification. The compound also has a moderate calculated LogP of 0.8, indicating a balanced hydrophilic-lipophilic profile .

Solubility Assay Development Cell Culture Formulation

Target Selectivity: p110α vs. Other Class I PI3K Isoforms

PI3K-IN-32 is characterized as a potent inhibitor of the PI3K p110α isoform with a pIC50 of 6.85 (approximately 141 nM) [1]. Its design as an analog of the pan-PI3K inhibitor PI-103 suggests that it retains selectivity for the p110α isoform, differentiating it from pan-PI3K inhibitors like PI-103 itself, which potently inhibits all class I PI3K isoforms (p110α, β, δ, γ) and mTOR [2]. This isoform selectivity profile is a key differentiator for research applications where dissecting the specific role of p110α in signaling pathways is required.

Target Selectivity PI3K Isoforms Mechanism of Action Chemical Biology

Optimal Research Applications for PI3K-IN-32 Based on Its Differentiated Profile


In Vivo Rodent Efficacy Studies Requiring Sustained Target Engagement

Given its 3.7-fold higher AUC and 4-fold lower clearance compared to its close analog compound 33 [1], PI3K-IN-32 is the superior choice for in vivo rodent studies where maintaining consistent plasma concentrations above the cellular IC50 is critical. Its lower volume of distribution (0.91 L/kg vs 5.8 L/kg) suggests it remains more concentrated in plasma rather than being extensively distributed into tissues, which can be advantageous for targeting circulating tumor cells or plasma-exposed compartments.

Precise Biochemical Assays Demanding High Confidence in Purity

Researchers conducting high-sensitivity biochemical assays (e.g., IC50 determination, binding kinetics, selectivity profiling) should prioritize PI3K-IN-32 due to its documented purity of 99.7% . This high purity is a key procurement differentiator, as it directly supports assay reproducibility and minimizes the risk of spurious results from impurities that could act as pan-assay interference compounds (PAINS) or introduce unexpected off-target effects.

Investigating p110α-Specific Signaling in Contrast to Pan-PI3K Inhibition

For studies designed to dissect the specific role of the PI3K p110α isoform in cellular processes like proliferation, migration, or metabolism, PI3K-IN-32 provides a focused tool compound. Its selectivity profile, inferred from its potent pIC50 of 6.85 against p110α and its analog relationship to PI-103 [2], allows researchers to avoid the confounding effects of multi-kinase inhibition that occur with pan-PI3K inhibitors like PI-103 or Copanlisib.

In Vitro Cell-Based Assays with Defined Solubility Parameters

The quantified DMSO solubility of 3.5 mg/mL (10.08 mM) provides a clear, actionable boundary for experimental design. This is particularly relevant for high-throughput screening or long-term cell culture experiments where maintaining a fully dissolved compound in the culture medium is essential to avoid false-negative results due to precipitation, a risk that is poorly defined for many competing compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for PI3K-IN-32

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.